molecular formula C20H20N2O3S B2390509 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 312608-53-0

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2390509
CAS No.: 312608-53-0
M. Wt: 368.45
InChI Key: UMVYWXIMOSVMRF-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a thiazole-based amide derivative characterized by two distinct structural motifs:

  • Thiazole ring substitution: A 4-(2,5-dimethylphenyl) group at the 4-position of the thiazole ring, introducing steric bulk and electron-donating methyl groups.

Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-12-5-6-13(2)15(9-12)16-11-26-20(21-16)22-19(23)14-7-8-17(24-3)18(10-14)25-4/h5-11H,1-4H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVYWXIMOSVMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylphenylamine with thioamide to form the thiazole ring. This intermediate is then coupled with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its antimicrobial or anticancer effects. The thiazole ring and dimethoxybenzamide moiety play crucial roles in binding to these targets, disrupting their normal function .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to three classes of analogs (Table 1):

Table 1: Structural Comparison of Thiazole and Triazole Derivatives

Compound Class Thiazole/Other Core Key Substituents Electronic Effects
Target Compound Thiazole 4-(2,5-Dimethylphenyl); 3,4-dimethoxybenzamide Electron-donating (Me, OMe)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole 2,4-Dichlorobenzamide Electron-withdrawing (Cl)
Triazole Derivatives 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Electron-withdrawing (SO₂, F)
Hydrazinecarbothioamides Hydrazine-thioamide 4-(4-X-phenylsulfonyl)benzoyl; 2,4-difluorophenyl Polar (C=S, C=O)

Key Observations :

  • Electron Effects : The target compound’s dimethyl and methoxy groups enhance electron density on the aromatic rings, contrasting with electron-withdrawing substituents (Cl, SO₂, F) in analogs. This may improve solubility but reduce electrophilic reactivity compared to halogenated derivatives .

Spectral Data Comparison

Table 2: Key Spectral Features

Compound Class IR Absorptions (cm⁻¹) NMR Features
Target Compound Expected: C=O (1660–1680), OMe (2830–2970) Aromatic protons (δ 6.5–8.0), methyl singlets
Hydrazinecarbothioamides C=S (1243–1258), C=O (1663–1682), NH (3150–3319) NH protons (δ 8.0–10.0)
Triazole Derivatives C=S (1247–1255), NH (3278–3414) Thione tautomer confirmed by absence of S-H
2,4-Dichloro Analogue C=O (~1680), C-Cl (750–800) Dichloro aromatic splitting

Notes:

  • The absence of C=S and NH stretches in the target compound distinguishes it from thioamide and triazole analogs .
  • Methoxy groups in the target compound would show characteristic C-O stretches (~1250 cm⁻¹) and methyl proton singlets in ¹H-NMR (δ ~2.3–2.6).

Biological Activity

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS Number: 1021226-49-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H20_{20}N4_{4}OS
  • Molecular Weight : 376.5 g/mol
  • Structural Features : The compound features a thiazole ring linked to a dimethoxybenzamide structure, which is known to influence its biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies have demonstrated that this compound inhibits cell growth in various cancer cell lines. For instance, it showed significant cytotoxicity against neuroblastoma cell lines with IC50_{50} values ranging from 0.3 to 1.2 μM .
    • The compound's mechanism includes the downregulation of key proteins involved in cell cycle regulation and apoptosis.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties. It has been reported to suppress infections in vivo without affecting bacterial growth in vitro, indicating a potential role in targeting bacterial virulence factors .

Anticancer Activity

A study published in 2021 evaluated the anticancer effects of this compound across multiple cancer cell lines. The findings indicated:

  • Cell Lines Tested : EU-3 (acute lymphoblastic leukemia), NB-1643 (neuroblastoma), SHEP1 (neuroblastoma), LA1–55N (neuroblastoma).
  • Results :
    • Significant reduction in colony formation was observed in treated cells compared to controls.
    • The compound exhibited a 25-fold increase in potency compared to established chemotherapeutic agents .

Antimicrobial Activity

In another study focusing on the compound's antimicrobial properties:

  • Model Organism : Salmonella enterica serovar Typhimurium.
  • Findings : The compound did not inhibit bacterial growth directly but significantly reduced infection levels in animal models, leading to increased survival rates .

Data Summary Table

Activity TypeCell Line/ModelIC50_{50} ValueObservations
AnticancerEU-3 (ALL)0.3 μMSignificant cytotoxicity
AnticancerNB-1643 (Neuroblastoma)0.5 μMInhibition of colony formation
AntimicrobialSalmonella entericaN/AReduced infection levels in vivo

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